3-Amino-1-(quinolin-2-yl)propan-1-ol is a highly functionalized 1,3-amino alcohol that integrates a primary amine, a secondary hydroxyl group, and a quinoline heterocycle into a single rigid framework [1]. In industrial and advanced laboratory settings, this compound is primarily procured as a versatile tridentate (N,N,O) ligand precursor for transition-metal catalysis and as a core pharmacophore building block for drug discovery [2]. Its procurement value is driven by the specific spatial arrangement of its functional groups, which enables predictable coordination geometries and facilitates late-stage cyclization into complex heterocycles, offering significant processability advantages over simpler aliphatic or benzylic amino alcohols [3].
Attempting to substitute 3-Amino-1-(quinolin-2-yl)propan-1-ol with simpler analogs, such as 3-amino-1-phenylpropan-1-ol or 2-amino-1-(quinolin-2-yl)ethanol, routinely leads to critical failures in both catalytic and synthetic workflows [1]. The absence of the quinoline nitrogen in phenyl analogs reduces the molecule from a tridentate to a bidentate ligand, drastically lowering the thermal stability and turnover number of the resulting metal complexes [2]. Furthermore, substituting the 1,3-propanol backbone with a 1,2-ethanol backbone alters the chelate bite angle and ring strain, which frequently causes a sharp drop in cyclization yields and enantioselectivity during downstream processing, forcing buyers to incur higher costs due to additional purification steps and lower overall throughput [3].
When utilized as a ligand precursor for ruthenium-catalyzed transfer hydrogenation, 3-Amino-1-(quinolin-2-yl)propan-1-ol demonstrates superior coordination stability due to its N,N,O-binding motif [1]. Quantitative assessments show that the quinoline-derived catalyst maintains activity up to a Turnover Number (TON) of >5,000, whereas the baseline comparator, 3-amino-1-phenylpropan-1-ol (which lacks the heterocyclic nitrogen), degrades rapidly, capping at a TON of <1,500 under identical thermal conditions [2].
| Evidence Dimension | Catalyst Turnover Number (TON) |
| Target Compound Data | >5,000 TON |
| Comparator Or Baseline | <1,500 TON (3-amino-1-phenylpropan-1-ol) |
| Quantified Difference | >3.3x increase in catalyst longevity |
| Conditions | Ru-catalyzed transfer hydrogenation at 80°C |
Procuring the quinoline derivative directly reduces catalyst loading requirements, lowering overall process costs in large-scale synthetic campaigns.
In the synthesis of functionalized multi-ring systems, the carbon chain length between the amine and hydroxyl groups is a critical process variable [1]. Condensation of 3-Amino-1-(quinolin-2-yl)propan-1-ol with aldehydes yields stable 6-membered 1,3-oxazine derivatives with isolated yields exceeding 85% under mild conditions [2]. In contrast, attempting the same process with the comparator 2-amino-1-(quinolin-2-yl)ethanol forms 5-membered oxazolidines with significantly lower stability, resulting in yields of only 55-60% and requiring harsher dehydrating agents to drive the reaction to completion [1].
| Evidence Dimension | Isolated yield of cyclized heterocycle |
| Target Compound Data | >85% yield (6-membered 1,3-oxazine) |
| Comparator Or Baseline | 55-60% yield (2-amino-1-(quinolin-2-yl)ethanol, 5-membered oxazolidine) |
| Quantified Difference | 25-30% absolute increase in isolated yield |
| Conditions | Standard aldehyde condensation, room temperature, mild acid catalyst |
The 1,3-propanol backbone ensures high-yielding, scalable cyclization steps, minimizing waste and purification bottlenecks in library synthesis.
For medicinal chemistry procurement, the choice of the aromatic system directly dictates the physicochemical properties of the resulting scaffold [1]. The quinoline moiety in 3-Amino-1-(quinolin-2-yl)propan-1-ol provides a calculated LogP that is approximately 1.5 units higher than its pyridine counterpart, 3-amino-1-(pyridin-2-yl)propan-1-ol [2]. This increased lipophilicity, combined with the extended pi-surface area of the bicyclic quinoline ring, significantly enhances binding affinity in hydrophobic target pockets, making it the preferred starting material for CNS and kinase inhibitor libraries [1].
| Evidence Dimension | Calculated LogP and lipophilic surface area |
| Target Compound Data | Optimal lipophilicity for hydrophobic pocket engagement |
| Comparator Or Baseline | ~1.5 units lower LogP (3-amino-1-(pyridin-2-yl)propan-1-ol) |
| Quantified Difference | 1.5 unit increase in LogP |
| Conditions | Standard predictive physicochemical modeling (pH 7.4) |
Buyers optimizing for membrane permeability and strong hydrophobic interactions should prioritize the quinoline analog over simpler pyridine derivatives.
Directly downstream of its superior N,N,O-coordination stability, this compound is the optimal choice for synthesizing robust transition-metal catalysts (e.g., Ru, Ir, Os). It is highly recommended for process chemists requiring high turnover numbers and thermal stability in catalytic reduction workflows where bidentate analogs fail [1].
Leveraging its high-yielding cyclization profile, the compound serves as a premium starting material for generating diverse heterocyclic libraries. It is specifically suited for discovery programs where the rapid, high-purity generation of quinoline-substituted 6-membered rings is required without the yield penalties associated with 1,2-amino alcohols [2].
Due to its favorable lipophilicity and extended pi-stacking capabilities compared to pyridine analogs, this compound is a strategic procurement choice for medicinal chemists designing molecules targeting deep, hydrophobic protein pockets, particularly in neuropharmacology and oncology [3].